5'-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-7-deaza-2'-deoxyguanosine

Oligonucleotide synthesis 7‑deazapurine protecting group strategy

Choose 5'-O-(DMT)-N2-(DMF)-7-deaza-dG (CAS 111869-42-2) for its rapid DMF deprotection (1–2 h vs. 8–16 h for iBu) and exceptional resistance to depurination, ensuring high full-length yields. This is the direct precursor to the 7-deaza-dG-CE phosphoramidite; the 7-deaza core eliminates Hoogsteen pairing—essential for disrupting G-quadruplexes—while retaining Watson-Crick fidelity. Fully compatible with CSO oxidation for iodine-sensitive G-rich sequences. Ideal for core labs and CMOs aiming to maximize throughput and minimize purification costs.

Molecular Formula C35H37N5O6
Molecular Weight 623.7
CAS No. 111869-42-2
Cat. No. B1142540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-7-deaza-2'-deoxyguanosine
CAS111869-42-2
Molecular FormulaC35H37N5O6
Molecular Weight623.7
Structural Identifiers
SMILESCN(C)C=NC1=NC2=C(C=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)C(=O)N1
InChIInChI=1S/C35H37N5O6/c1-39(2)22-36-34-37-32-28(33(42)38-34)18-19-40(32)31-20-29(41)30(46-31)21-45-35(23-8-6-5-7-9-23,24-10-14-26(43-3)15-11-24)25-12-16-27(44-4)17-13-25/h5-19,22,29-31,41H,20-21H2,1-4H3,(H,37,38,42)/b36-22+/t29-,30+,31+/m0/s1
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to 5′-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-7-deaza-2′-deoxyguanosine (CAS 111869-42-2) – A Protected 7‑Deazaguanine Building Block for Oligonucleotide Synthesis


5′-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-7-deaza-2′-deoxyguanosine (CAS 111869-42-2) is a fully protected, modified 2′-deoxyguanosine derivative in which the 5′-hydroxy group carries a dimethoxytrityl (DMT) ether and the exocyclic N2-amino group is masked as a dimethylaminomethylidene (also called dimethylformamidine, DMF) amidine. [1] The nucleobase is a pyrrolo[2,3‑d]pyrimidine (7‑deazaguanine), an isostere of guanine that lacks the N7‑nitrogen, thereby eliminating Hoogsteen‑face hydrogen bonding while retaining Watson‑Crick pairing with cytosine. [2][3] The compound serves as the immediate precursor to the widely used 7‑deaza‑dG‑CE phosphoramidite (CAS 121767‑97‑3) and is employed directly in phosphitylation reactions to generate that amidite. [1]

Why Generic Substitution of 5′-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-7-deaza-2′-deoxyguanosine Risks Synthesis Failure and Inferior Oligonucleotide Quality


The combination of the 7‑deaza modification and the dimethylaminomethylidene (DMF) protecting group in this specific compound is not a trivial assembly of interchangeable parts. The 7‑deaza‑guanine core is incompatible with standard isobutyryl (iBu) protection because direct isobutyrylation leads to tri‑acylation of the nucleobase and requires a subsequent, loss‑prone selective sugar‑deprotection step. [1] Moreover, the DMF amidine confers quantifiable advantages over the iBu group in both deprotection kinetics and glycosidic‑bond stability, which directly determine the yield and purity of the final oligonucleotide product. A user who substitutes the iBu‑protected 7‑deaza‑dG analog or a standard dG building block will encounter either complete synthetic failure, unacceptably long deprotection times, or elevated levels of depurination‑derived truncation products.

Quantitative Differentiation Evidence for 5′-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-7-deaza-2′-deoxyguanosine Against Closest Analogs


Selective N2‑Protection of 7‑Deaza‑dG: DMF vs. Isobutyryl – Synthesis Feasibility

The 7‑deazaguanine nucleobase cannot be protected with the classical isobutyryl (iBu) group by standard transient‑protection protocols. Direct isobutyrylation of 7‑deaza‑2′‑deoxyguanosine (c⁷Gd) yields a tri‑isobutyrylated species that requires a separate, low‑yield sugar‑deprotection step. [1] In contrast, the dimethylaminomethylene (DMF) residue is introduced selectively at the N2‑position in a single step, avoiding over‑acylation and eliminating the need for subsequent sugar‑deprotection. [1] This chemoselectivity is a prerequisite for obtaining the 5′‑O‑DMT‑protected nucleoside in acceptable purity and yield.

Oligonucleotide synthesis 7‑deazapurine protecting group strategy nucleoside phosphoramidite

Depurination Resistance During Oligonucleotide Synthesis: DMF vs. Isobutyryl Protection

Electron‑withdrawing acyl protecting groups such as isobutyryl (iBu) labilize the purine glycosidic bond toward acid‑catalyzed cleavage (depurination) during the repeated detritylation steps of solid‑phase synthesis. The electron‑donating dimethylformamidine (DMF) group stabilizes the glycosidic bond, thereby suppressing depurination. This translates into fewer truncated (abasic) fragments in the crude product, which is especially critical for long oligonucleotides, chip‑based synthesis, or large‑scale preparations.

Depurination glycosidic bond stability long oligonucleotide synthesis DMF protection

Deprotection Speed: DMF‑Protected 7‑Deaza‑dG vs. Isobutyryl‑Protected Analogs

The dimethylaminomethylidene (DMF) group is cleaved substantially faster than the isobutyryl (iBu) group under standard ammonolytic deprotection conditions. For the analogous DMF‑protected standard 2′‑deoxyguanosine phosphoramidite, complete removal requires only 2 h in concentrated aqueous ammonia at 55 °C or 1 h at 65 °C, compared with 8–16 h at 55 °C for the iBu‑protected counterpart. For the 7‑deaza‑dG system specifically, the iBu half‑life for N2‑deprotection has been measured as τ½ = 109 min in 25 % NH₄OH at 40 °C. [1] Although a formal half‑life for DMF removal on c⁷Gd has not been reported in a single study, the known lability of the DMF amidine on both standard guanosine and 7‑deazaguanosine [2] supports a significantly shorter deprotection time.

Deprotection kinetics ammonolysis oligonucleotide manufacturing turn‑around time

Coupling Efficiency Parity with Standard Phosphoramidites Confirmed for DMF‑Protected 7‑Deaza‑dG

The 7‑deaza‑dG‑CE phosphoramidite prepared from this building block is used with standard coupling times and delivers coupling efficiencies comparable to those of conventional dG phosphoramidites. [1] The Proligo DMF‑dG phosphoramidite (standard guanine series) is specified with a coupling efficiency of ≥99 % (determined by reversed‑phase HPLC) and ≥99 % purity by ³¹P‑NMR, indicating that the DMF protecting group does not impair the phosphoramidite coupling reaction. The 7‑deaza‑dG‑CE amidite requires no extension of the standard coupling time beyond what is recommended for natural phosphoramidites, [1] in contrast to some other modified bases that demand prolonged coupling (e.g., 6 min). [2]

Coupling efficiency phosphoramidite chemistry solid‑phase DNA synthesis quality control

Iodine Sensitivity of 7‑Deaza‑dG: Why DMF Protection Alone Does Not Overcome the Need for a Non‑Iodine Oxidizer

The 7‑deaza‑2′‑deoxyguanosine heterocycle is intrinsically susceptible to oxidative side reactions during the standard iodine/pyridine/water oxidation step of phosphoramidite synthesis. [1] This vulnerability is a consequence of the electron‑rich pyrrolo[2,3‑d]pyrimidine system and is not fully mitigated by the DMF protecting group; in fact, N‑dimethylformamidine nucleosides can undergo oxidative conversion to N‑cyano derivatives when exposed to iodine. [2] Consequently, protocols for multiple 7‑deaza‑dG insertions recommend replacing I₂ with 0.5 M camphorsulfonyloxaziridine (CSO) in anhydrous acetonitrile with a 3‑min oxidation time. [1] Users who require extensive 7‑deaza‑dG incorporation should be aware that the 7‑deaza‑8‑aza‑dG (PPG) analog is fully compatible with standard iodine oxidation and eliminates this issue, [1] although at the cost of altered base‑pairing properties.

Iodine oxidation sensitivity 7‑deazaguanine stability alternative oxidizers G‑rich sequences

Application Scenarios Where 5′-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-7-deaza-2′-deoxyguanosine Provides Measurable Advantage


Synthesis of Oligonucleotides Containing 7‑Deazaguanine for Studying Minor‑Groove Interactions and Base‑Pairing Specificity

The compound is the direct precursor to the 7‑deaza‑dG‑CE phosphoramidite. Its selective DMF protection enables the synthesis of the amidite in the first place, while the fast deprotection kinetics and resistance to depurination ensure that the resulting oligonucleotides are obtained in high yield and purity. Researchers investigating the role of the guanine N7‑nitrogen in DNA–protein recognition, G‑quadruplex formation, or Hoogsteen base pairing rely on this building block because the 7‑deaza modification abolishes N7‑mediated hydrogen bonding without altering Watson‑Crick pairing. [1]

Production‑Scale and High‑Throughput Oligonucleotide Manufacturing Where Deprotection Cycle Time and Product Homogeneity Are Critical

The DMF protecting group reduces the ammonolytic deprotection step to 1–2 h, compared with 8–16 h for iBu‑protected analogs. [1] For contract manufacturing organizations or core facilities running multiple synthesizer batches per day, this time saving directly increases throughput. The depurination‑resistant character of the DMF‑protected base further improves the proportion of full‑length oligonucleotide in the crude product, lowering the cost of purification and raising the yield of clinical‑grade material.

Construction of Long or G‑Rich Oligonucleotides That Are Prone to Aggregation and Synthesis Failure

7‑Deaza‑dG is routinely used to disrupt non‑Watson‑Crick G‑aggregation that complicates the synthesis and handling of G‑rich sequences. [1] When multiple 7‑deaza‑dG residues are incorporated, the iodine sensitivity of the heterocycle necessitates the use of a non‑iodine oxidizer such as CSO. The DMF‑protected building block is fully compatible with CSO oxidation, and the fast deprotection profile helps limit the exposure of the modified oligonucleotide to alkaline conditions that could otherwise cause degradation. [1]

Synthesis of Fluorescently Labeled Oligonucleotide Probes Requiring Reduced Guanine Quenching

5′‑Fluorescein‑labeled oligonucleotides containing a 5′‑terminal G residue suffer from fluorescence quenching due to photoinduced electron transfer from guanine. Replacing the 5′‑terminal dG with 7‑deaza‑dG substantially reduces quenching. [1] The target compound enables the preparation of the required 7‑deaza‑dG phosphoramidite with high coupling efficiency, ensuring that the fluorescent probe is obtained with the correct sequence and minimal truncation products. [1]

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